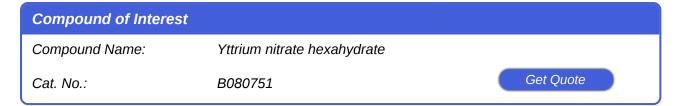


Yttrium Nitrate Hexahydrate: A Versatile Catalyst in Modern Organic Synthesis

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For Immediate Release

Yttrium nitrate hexahydrate is emerging as a highly efficient and versatile Lewis acid catalyst in a variety of organic transformations, offering significant advantages in terms of yield, reaction time, and environmental impact. This powerful and reusable catalyst is proving instrumental in the synthesis of diverse heterocyclic compounds, which are crucial scaffolds in drug discovery and development. Application notes and detailed protocols for three key syntheses—the Biginelli reaction for dihydropyrimidinone synthesis, the Pechmann condensation for coumarin synthesis, and the three-component synthesis of 2-amino-4H-chromenes—are presented below, providing researchers and drug development professionals with the necessary tools to leverage this promising catalyst.

Biginelli Synthesis of Dihydropyrimidin-2-ones

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β -ketoester, and urea, is a cornerstone for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities. **Yttrium nitrate hexahydrate** has been demonstrated to be a highly effective catalyst for this reaction, particularly under microwave irradiation, leading to excellent yields in remarkably short reaction times.[1]

Data Presentation



Entry	Aldehyde	β-ketoester	Product	Time (min)	Yield (%)
1	Benzaldehyd e	Ethyl acetoacetate	5- Ethoxycarbon yl-4-phenyl-6- methyl-3,4- dihydropyrimi din-2(1H)-one	3	95
2	4- Chlorobenzal dehyde	Ethyl acetoacetate	5- Ethoxycarbon yl-4-(4- chlorophenyl) -6-methyl- 3,4- dihydropyrimi din-2(1H)-one	2.5	98
3	4- Methoxybenz aldehyde	Ethyl acetoacetate	5- Ethoxycarbon yl-4-(4- methoxyphen yl)-6-methyl- 3,4- dihydropyrimi din-2(1H)-one	3.5	92
4	4- Nitrobenzalde hyde	Ethyl acetoacetate	5- Ethoxycarbon yl-4-(4- nitrophenyl)-6 -methyl-3,4- dihydropyrimi din-2(1H)-one	2	96
5	Benzaldehyd e	Methyl acetoacetate	5- Methoxycarb onyl-4- phenyl-6- methyl-3,4-	3	94

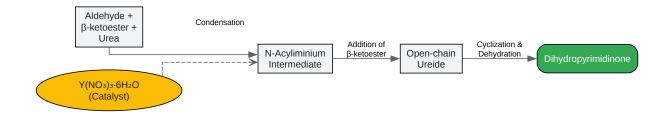


dihydropyrimi din-2(1H)-one

Experimental Protocol

A mixture of the aldehyde (1 mmol), β -ketoester (1 mmol), urea (1.5 mmol), and **yttrium nitrate hexahydrate** (10 mol%) is subjected to microwave irradiation at 350 W. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and cold water is added. The resulting solid product is filtered, washed with water, and recrystallized from ethanol to afford the pure dihydropyrimidinone.

Reaction Workflow



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Caption: Workflow of the Yttrium Nitrate Catalyzed Biginelli Reaction.

Pechmann Condensation for Coumarin Synthesis

The Pechmann condensation is a widely used method for the synthesis of coumarins, which involves the reaction of a phenol with a β -ketoester under acidic conditions. **Yttrium nitrate hexahydrate** serves as an effective and environmentally friendly Lewis acid catalyst for this transformation, particularly under solvent-free conditions at room temperature.[2]

Data Presentation



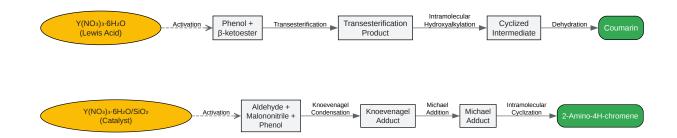
Entry	Phenol	β-ketoester	Product	Time (h)	Yield (%)
1	Resorcinol	Ethyl acetoacetate	7-Hydroxy-4- methylcouma rin	1	95
2	Phloroglucino I	Ethyl acetoacetate	5,7- Dihydroxy-4- methylcouma rin	1.5	92
3	Catechol	Ethyl acetoacetate	7,8- Dihydroxy-4- methylcouma rin	2	88
4	m-Cresol	Ethyl acetoacetate	4,7- Dimethylcou marin	2.5	85
5	Resorcinol	Ethyl benzoylacetat e	7-Hydroxy-4- phenylcouma rin	1.5	90

Experimental Protocol

A mixture of the phenol (1 mmol), β -ketoester (1.1 mmol), and **yttrium nitrate hexahydrate** (10 mol%) is stirred at room temperature under solvent-free conditions. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is washed with water and the solid product is recrystallized from ethanol to yield the pure coumarin.

Reaction Mechanism





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